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Compound of Interest

Compound Name: 4-Nitrophenylacetic acid

Cat. No.: B359581 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle zur Derivatisierung

von 4-Nitrophenylessigsäure, einer Schlüsselverbindung in der organischen Synthese und

pharmazeutischen Entwicklung. Die hier beschriebenen Methoden ermöglichen die

Umwandlung der Carboxylgruppe in verschiedene funktionelle Gruppen und eröffnen so den

Weg für vielfältige Folgereaktionen.

Einleitung
4-Nitrophenylessigsäure ist ein vielseitiges Ausgangsmaterial, das als Zwischenprodukt bei der

Synthese von Farbstoffen, Pharmazeutika und Penicillin-Vorläufern dient.[1] Die

Derivatisierung ihrer Carboxylgruppe ist ein entscheidender Schritt, um ihre Reaktivität zu

modifizieren und die Bildung von Ester- und Amidbindungen zu ermöglichen. Die direkte

Kondensation einer Carbonsäure mit einem Nukleophil wie einem Amin ist im Allgemeinen

ineffizient, da das basische Amin die Säure deprotoniert und ein hochgradig unreaktives

Carboxylatsalz bildet.[2] Daher ist eine Aktivierung der Carboxylgruppe erforderlich.

Dieses Handbuch beschreibt drei gängige Derivatisierungsstrategien:

Esterifizierung: Umwandlung in Ester, die als Schutzgruppen oder zur Modulation der

Löslichkeit und Reaktivität dienen.
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Amidierung: Bildung von Amiden, einer fundamentalen Bindung in Peptiden und vielen

pharmazeutischen Wirkstoffen.

Umwandlung in Säurechlorid: Erzeugung eines hochreaktiven Zwischenprodukts für

nachfolgende nukleophile Acylsubstitutionen.

Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Daten für die beschriebenen

Derivatisierungsmethoden zusammen und ermöglicht einen einfachen Vergleich der

Reaktionsausbeuten.

Derivatisierungsme
thode

Reaktanten Produkt Ausbeute (%)

Fischer-Esterifizierung

4-

Nitrophenylessigsäure

, Ethanol, H₂SO₄

Ethyl-4-

nitrophenylacetat
~65-95%

SOCl₂-vermittelte

Esterifizierung

(4-

Nitrophenoxy)essigsä

ure, Methanol, SOCl₂

Methyl-(4-

nitrophenoxy)acetat
96%[2]

Amidierung (NiCl₂-

katalysiert)

Phenylessigsäure,

Benzylamin, NiCl₂

N-Benzyl-2-

phenylacetamid
48-69%

Umwandlung in

Säurechlorid

4-Nitrobenzoesäure,

SOCl₂, Pyridin
4-Nitrobenzoylchlorid 98.5%[3]

Experimentelle Protokolle
Hier finden Sie detaillierte Versuchsprotokolle für die wichtigsten zitierten Experimente.

Protokoll 1: Fischer-Esterifizierung von 4-
Nitrophenylessigsäure
Dieses Protokoll beschreibt die Synthese von Ethyl-4-nitrophenylacetat durch säurekatalysierte

Veresterung.
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Materialien:

4-Nitrophenylessigsäure

Absolutes Ethanol

Konzentrierte Schwefelsäure (H₂SO₄)

Natriumbicarbonat (NaHCO₃), gesättigte wässrige Lösung

Wasserfreies Natriumsulfat (Na₂SO₄)

Ethylacetat

Rundkolben, Rückflusskühler, Heizquelle, Scheidetrichter, Rotationsverdampfer

Durchführung:

In einem trockenen Rundkolben werden 4-Nitrophenylessigsäure (1 Äquiv.) in einem

Überschuss an absolutem Ethanol gelöst.

Unter Rühren werden vorsichtig einige Tropfen konzentrierte Schwefelsäure als Katalysator

hinzugefügt.

Die Reaktionsmischung wird für 2-3 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt

kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

Nach Abkühlen auf Raumtemperatur wird der überschüssige Alkohol am

Rotationsverdampfer entfernt.

Der Rückstand wird in Ethylacetat aufgenommen und mehrmals mit gesättigter

Natriumbicarbonatlösung und anschließend mit Wasser gewaschen, um die restliche Säure

zu neutralisieren und zu entfernen.

Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das

Lösungsmittel am Rotationsverdampfer entfernt, um das rohe Ethyl-4-nitrophenylacetat zu

erhalten.
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Eine weitere Aufreinigung kann durch Säulenchromatographie an Kieselgel erfolgen.

Protokoll 2: Amidierung von Phenylessigsäure mit
Benzylamin (NiCl₂-katalysiert)
Dieses Protokoll beschreibt eine Methode zur Bildung einer Amidbindung unter Verwendung

eines Nickel-Katalysators.

Materialien:

Phenylessigsäure (oder 4-Nitrophenylessigsäure)

Benzylamin

Nickeldichlorid (NiCl₂)

Toluol

Salzsäure (HCl, 1 M)

Natriumbicarbonat (NaHCO₃), gesättigte wässrige Lösung

Wasserfreies Natriumsulfat (Na₂SO₄)

Ethylacetat

Reaktionsgefäß, Heizquelle, Magnetrührer

Durchführung:

In einem Reaktionsgefäß wird Phenylessigsäure (2.0 mmol) in Toluol (20 ml) gelöst und

NiCl₂ (10 mol%) hinzugefügt.

Die Mischung wird für 10 Minuten bei 80°C gerührt.

Anschließend wird Benzylamin (2.4 mmol) zugegeben, das Gefäß verschlossen und die

Mischung für 20 Stunden bei 110°C gerührt.[4]
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Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung filtriert und der

Filterkuchen mit Ethylacetat gewaschen.

Das kombinierte Filtrat wird mit 1 M HCl und anschließend mit gesättigter NaHCO₃-Lösung

gewaschen.

Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im

Vakuum entfernt.

Das Produkt wird durch Flash-Säulenchromatographie aufgereinigt.[4]

Protokoll 3: Umwandlung von 4-Nitrophenylessigsäure
in 4-Nitrophenylacetylchlorid
Dieses Protokoll beschreibt die Synthese des Säurechlorids, eines hochreaktiven

Zwischenprodukts.

Materialien:

4-Nitrophenylessigsäure

Thionylchlorid (SOCl₂)

Trockenes Dichlormethan (DCM, optional)

Rundkolben, Rückflusskühler (mit Gasableitung zu einer Neutralisationsfalle), Heizquelle

Durchführung:

In einem trockenen Rundkolben, der mit einem Rückflusskühler und einer Gasableitung

ausgestattet ist, wird 4-Nitrophenylessigsäure (1 Äquiv.) vorgelegt.

Ein Überschuss an Thionylchlorid (2-5 Äquiv.) wird vorsichtig zugegeben, entweder direkt

oder in einem trockenen, inerten Lösungsmittel wie DCM.

Die Mischung wird unter Rühren zum Rückfluss erhitzt (ca. 76°C für reines SOCl₂), bis die

Gasentwicklung (HCl und SO₂) aufhört (typischerweise 1-3 Stunden).
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Nach Abschluss der Reaktion wird überschüssiges Thionylchlorid vorsichtig unter

reduziertem Druck abdestilliert.

Das zurückbleibende rohe 4-Nitrophenylacetylchlorid kann oft direkt in der nächsten Stufe

verwendet oder durch Vakuumdestillation weiter aufgereinigt werden.

Visualisierungen
Die folgenden Diagramme veranschaulichen die logischen Arbeitsabläufe der beschriebenen

Derivatisierungsreaktionen.
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Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von 4-Nitrophenylessigsäure.
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Abbildung 2: Detaillierter Arbeitsablauf der Fischer-Esterifizierung.
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Abbildung 3: Arbeitsablauf zur Bildung von Säurechlorid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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